3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)4-3-6-2-1-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDACNBQRVTXPOH-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188415-35-2 | |
| Record name | 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride involves several steps. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol. This reaction consistently yields the corresponding indole in a 40-50% yield . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
-
Neuropharmacological Applications
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. It has been studied for its potential effects on:- Cognitive Enhancement : By influencing synaptic plasticity, it may enhance learning and memory functions.
- Anxiolytic Effects : Preliminary studies suggest it could reduce anxiety symptoms by modulating GABAergic activity.
-
Antagonistic Properties
The compound has shown promise as an antagonist in various receptor systems, including:
Biochemical Tool
- Research Applications
As a biochemical tool, 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride can be utilized in:- Synthesis of Novel Compounds : It serves as a building block for synthesizing more complex molecules with desired pharmacological properties.
- In Vitro Studies : Its effects on cellular models can help elucidate mechanisms of action related to neurotransmission and receptor signaling pathways.
Case Study 1: Cognitive Enhancement
A study conducted on rodent models demonstrated that administration of this compound led to significant improvements in memory retention tasks. The results indicated enhanced synaptic plasticity measured through long-term potentiation assays, suggesting its potential as a cognitive enhancer .
Case Study 2: Antitumor Activity
In vitro assays using cancer cell lines revealed that the compound exhibited selective cytotoxicity against CCR4-expressing tumors. The mechanism was attributed to the inhibition of tumor cell migration and proliferation, highlighting its potential application in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s pyrrolidine structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Ring Structure and Stereochemistry :
- The target compound’s pyrrolidine (5-membered) ring offers conformational rigidity compared to azetidine (4-membered, higher ring strain) or morpholine (6-membered with an oxygen atom) . The (2R)-configuration ensures enantioselective interactions, unlike racemic analogs .
Functional Groups and Reactivity: The amide in 3-(pyrrolidin-2-ylformamido)propanoic acid HCl introduces hydrogen-bonding capability, enhancing solubility but reducing membrane permeability compared to the target’s direct carboxylic acid linkage . The trifluoromethyl group in rac-3-[(2R,5S)-5-(CF₃)pyrrolidin-2-yl]propanoic acid HCl increases lipophilicity and metabolic stability .
Aromatic vs. Aliphatic Systems: Compounds like 3-(1,3-dihydro-2H-isoindol-2-yl)propanoic acid HCl incorporate aromatic systems (isoindole), enabling π-π stacking interactions absent in the aliphatic pyrrolidine-based target .
Biological Activity
3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride, also known by its CAS number 188415-35-2, is a compound belonging to the class of pyrrolidine alkaloids. These compounds are characterized by a five-membered nitrogen-containing ring and are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- SMILES Notation : C1CC@@HCCC(=O)O
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest in various fields of research. The following table summarizes its key biological effects:
| Biological Activity | Description |
|---|---|
| Antioxidant | Protects cells from oxidative stress by scavenging free radicals. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Antibacterial | Exhibits activity against various bacterial strains. |
| Antifungal | Effective against certain fungal infections. |
| Antiparasitic | Shows potential in combating parasitic diseases. |
| Neuropharmacological | Investigated for effects on neurological disorders. |
| Anti-hyperglycemic | Potentially lowers blood sugar levels, beneficial in diabetes management. |
The mechanism of action of this compound is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways that lead to its various biological effects. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It could modulate signaling pathways that affect cellular responses to stress and injury.
Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent .
- Anti-inflammatory Effects : Research indicated that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) in macrophages, highlighting its anti-inflammatory properties .
- Neuropharmacological Applications : Preliminary studies suggest potential neuroprotective effects, with implications for conditions such as Alzheimer's disease .
Case Study 1: Antibacterial Activity
A clinical trial evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial load in treated samples compared to controls, supporting its use as a potential antibacterial agent .
Case Study 2: Anti-hyperglycemic Effects
In diabetic rat models, administration of this compound resulted in decreased blood glucose levels and improved insulin sensitivity, indicating its potential role in diabetes management .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrrolidine alkaloids:
| Compound | Key Activity | Notes |
|---|---|---|
| Nicotine | Neurotoxic effects | Addictive properties |
| Cocaine | Neurotoxic and stimulant | High abuse potential |
| Bgugaine | Renal injuries | Associated with toxicity |
| Irniine | Renal injuries | Toxicity concerns |
What sets this compound apart is its diverse range of beneficial biological activities without significant toxicity profiles observed in preliminary studies.
Q & A
Q. What are the optimal synthetic routes for 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves chiral induction at the pyrrolidine ring’s 2-position. A common approach is asymmetric hydrogenation of a prochiral enamine precursor using transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve the (2R) configuration . Post-synthesis, stereochemical purity (>98% enantiomeric excess) is verified via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry . Recrystallization in ethanol/water mixtures or preparative HPLC is recommended for purification .
Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients to assess purity (>95%) .
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm structural integrity; focus on pyrrolidine ring protons (δ 3.1–3.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 188.1 for the free base; adjust for hydrochloride salt) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignment between synthetic batches?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
- Chiral Derivatization : React with Mosher’s acid chloride and analyze ¹H NMR shifts .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis studies .
Q. How should researchers address contradictions in solubility data across different experimental conditions?
- Methodological Answer :
- Solubility Profiling : Conduct pH-dependent studies (pH 1–7.4) using shake-flask methods with UV/Vis quantification .
- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to identify optimal formulations .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
